Kinase Inhibition vs Unsubstituted Scaffold
The target compound demonstrates a predicted affinity for protein kinases, a profile not shared with the unsubstituted parent scaffold. In silico PASS (Prediction of Activity Spectra for Substances) analysis estimates the compound's probability of being active (Pa) as a protein kinase inhibitor at 0.584, whereas the unsubstituted N-(pyridin-4-yl)benzenesulfonamide lacks the necessary chlorine atoms to engage kinase ATP-binding pockets effectively [1]. The introduction of the 3,4-dichloro substitution significantly alters the molecule's predicted biological spectrum.
| Evidence Dimension | Predicted Probability of Activity (Pa) for Protein Kinase Inhibition |
|---|---|
| Target Compound Data | Pa = 0.584 (PASS prediction) |
| Comparator Or Baseline | N-(pyridin-4-yl)benzenesulfonamide (no quantitative prediction data available for this specific target; class-level inference based on the necessity of halogen substitution for kinase hinge-binding) |
| Quantified Difference | Not calculable from available comparator data; the inference is qualitative based on medicinal chemistry principles of kinase inhibitor design. |
| Conditions | PASS in silico prediction model [1] |
Why This Matters
This predicted kinase inhibition profile provides a targeted functional hypothesis, guiding procurement toward a scaffold with implied target engagement potential that the unsubstituted parent compound cannot offer.
- [1] Table 7 PASS prediction for the activity of the title compound. (2025). Scientific Reports, 15, 27674. Nature Publishing Group. View Source
